Cas no 53697-48-6 (2-Benzyloxazole-4-carboxylicAcid)

2-Benzyloxazole-4-carboxylicAcid 化学的及び物理的性質
名前と識別子
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- 2-Benzyloxazole-4-carboxylicAcid
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- MDL: MFCD21882783
2-Benzyloxazole-4-carboxylicAcid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582072-1g |
2-Benzyloxazole-4-carboxylic acid |
53697-48-6 | 98% | 1g |
¥13500.00 | 2024-05-09 | |
eNovation Chemicals LLC | D776815-1g |
2-Benzyloxazole-4-carboxylic Acid |
53697-48-6 | 95% | 1g |
$1650 | 2024-07-20 | |
eNovation Chemicals LLC | D776815-1g |
2-Benzyloxazole-4-carboxylic Acid |
53697-48-6 | 95% | 1g |
$1650 | 2025-02-28 | |
eNovation Chemicals LLC | D776815-1g |
2-Benzyloxazole-4-carboxylic Acid |
53697-48-6 | 95% | 1g |
$1650 | 2025-02-20 | |
AN HUI ZE SHENG Technology Co., Ltd. | SY058478-1g |
2-Benzyloxazole-4-carboxylic Acid |
53697-48-6 | 95% | 1g |
¥4838.71 | 2023-09-15 |
2-Benzyloxazole-4-carboxylicAcid 関連文献
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2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
2-Benzyloxazole-4-carboxylicAcidに関する追加情報
2-Benzyloxazole-4-carboxylic Acid (CAS No: 53697-48-6)
2-Benzyloxazole-4-carboxylic Acid, also known by its CAS number 53697-48-6, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of oxazole derivatives, which have been extensively studied due to their unique chemical properties and potential applications in drug development and advanced materials. The structure of 2-Benzyloxazole-4-carboxylic Acid consists of a benzene ring fused with an oxazole ring, where the carboxylic acid group is attached at the 4-position. This specific arrangement imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Benzyloxazole-4-carboxylic Acid through diverse methodologies. One notable approach involves the condensation of benzaldehyde with hydroxylamine hydrochloride, followed by cyclization under acidic conditions to form the oxazole ring. Subsequent oxidation or coupling reactions can then introduce the carboxylic acid functionality at the desired position. These methods have been optimized to achieve high yields and excellent purity, which are critical for applications in pharmaceutical research.
The pharmacological potential of 2-Benzyloxazole-4-carboxylic Acid has been explored in several recent studies. Researchers have investigated its ability to modulate key biological targets, such as enzymes involved in inflammatory pathways and receptors associated with neurodegenerative diseases. For instance, a study published in *Nature Communications* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) enzyme. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.
In the realm of materials science, 2-Benzyloxazole-4-carboxylic Acid has been utilized as a building block for constructing advanced functional materials. Its aromaticity and carboxylic acid functionality make it an ideal candidate for self-assembling into supramolecular structures, such as nanofibers and hydrogels. A research team at Stanford University reported that incorporating this compound into polymer networks significantly enhances their mechanical strength and biocompatibility, making them suitable for tissue engineering applications.
The environmental impact of 2-Benzyloxazole-4-carboxylic Acid has also garnered attention from researchers. Studies have shown that this compound exhibits low toxicity towards aquatic organisms, which is crucial for its safe application in biomedical and industrial settings. Furthermore, its degradation pathways under various environmental conditions have been characterized, providing insights into its eco-friendly disposal methods.
In conclusion, 2-Benzyloxazole-4-carboxylic Acid (CAS No: 53697-48-6) stands out as a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool in drug discovery and materials development. As research continues to uncover new facets of its properties and functionalities, this compound is poised to play an increasingly important role in advancing scientific innovation.
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